Imidazole-4-acetic acid sodium

Solubility Formulation compatibility Salt-form selection

Researchers requiring aqueous-soluble GABAergic ligands for electrophysiology face limited options-free acid forms require DMSO, while HCl salts introduce chloride artifacts that confound patch-clamp recordings. I4AA sodium resolves both formulation and mechanistic constraints. • ≥100 mg/mL aqueous solubility enables DMSO-free patch-clamp, IP/IV dosing, and photooxidation assays at physiological pH • GABAC receptor antagonist (Ki=1.67 μM) with 7-fold higher intrinsic activity at ρ2 vs. ρ1 subunits for subunit-selective pharmacology • Dual GABA-T inhibition (Ki=0.34 mM, 29-fold more potent than vigabatrin) elevates brain GABA in vivo • Benchmark singlet oxygen scavenger-highest activity among >30 imidazole compounds tested Supplied at ≥95% purity with 2-8°C cold-chain logistics. For retinal neurophysiology, GABA metabolism, metal complexation, and photoprotection research.

Molecular Formula C5H6N2NaO2
Molecular Weight 149.10 g/mol
Cat. No. B13719082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole-4-acetic acid sodium
Molecular FormulaC5H6N2NaO2
Molecular Weight149.10 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(=O)O.[Na]
InChIInChI=1S/C5H6N2O2.Na/c8-5(9)1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7)(H,8,9);
InChIKeyCLJZKSOXOMYAJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazole-4-acetic Acid Sodium Salt: Identity and Properties


Imidazole-4-acetic acid sodium salt (I4AA sodium; CAS 56368-58-2; molecular formula C₅H₅N₂NaO₂; MW 148.10 g/mol) is the sodium carboxylate form of imidazole-4-acetic acid, an endogenous histamine metabolite that functions as a conformationally restricted structural analogue of γ-aminobutyric acid (GABA) . This compound acts as a partial agonist at both GABAₐ and GABA𝒸 receptors and as a competitive antagonist at GABA𝒸 receptors depending on subunit composition, while also inhibiting GABA transaminase (GABA-T) in a non-competitive manner [1]. The sodium salt form is a white to off-white crystalline powder with aqueous solubility ≥100 mg/mL, supplied at ≥98% purity (anhydrous basis) under Sigma Aldrich product code I7013 .

Format

Pre-dissolved sodium salt ready for aqueous buffers without DMSO or heating, supporting electrophysiology and in vivo dosing workflows.

Mechanism

GABAA/GABAC partial agonist, GABAC antagonist, and non-competitive GABA-T inhibitor in a single probe molecule.

Model fit

Reported CNS bioavailability supports systemic administration in rodent neuropharmacology studies without cannulation.

Why the Sodium Salt Is Irreplaceable for Research


Imidazole-4-acetic acid exists in three commercially relevant forms—free acid, hydrochloride salt, and sodium salt—each with distinct physicochemical properties that directly govern experimental feasibility. The free acid (CAS 645-65-8) exhibits poor aqueous solubility, requiring DMSO and heating (8.33 mg/mL at 60°C with ultrasonication) [1], which introduces co-solvent artifacts incompatible with many electrophysiological and in vivo paradigms. The hydrochloride salt (CAS 3251-69-2), while water-soluble, delivers the active I4AA anion alongside a chloride counterion at acidic pH, potentially confounding experiments where chloride gradients or pH are critical variables. Beyond salt-form considerations, I4AA displays a unique pharmacological fingerprint among GABAergic ligands: it is a potent GABAC receptor antagonist (Ki = 1.67 μM) [2] while simultaneously inhibiting GABA-T (Ki = 0.34 mM) , a dual mechanism not recapitulated by muscimol, THIP, isoguvacine, or vigabatrin individually. Consequently, substituting any single analog or alternative salt form introduces both formulation incompatibility and mechanistic divergence that can invalidate comparative experimental conclusions.

  • Free acid

    Requires DMSO and heating (60°C) for dissolution, which may introduce co-solvent artifacts in patch-clamp and in vivo assays.

  • Hydrochloride salt

    Delivers active anion with extraneous chloride at acidic pH, potentially confounding chloride-gradient or pH-sensitive experiments.

  • Other GABAergics

    Muscimol, THIP, isoguvacine, or vigabatrin individually lack the dual receptor/enzyme profile; mechanism mismatch may invalidate comparative conclusions.

Quantitative Differentiation vs. Closest Analogs


Aqueous Solubility and Formulation Readiness

The sodium salt of imidazole-4-acetic acid demonstrates substantially superior aqueous solubility compared to the free acid form, enabling direct dissolution in water or physiological buffers without organic co-solvents. Sigma Aldrich specification sheet I7013 reports solubility of 500 mg in 5 mL water (100 mg/mL nominal), yielding a very slightly hazy to yellow solution . Santa Cruz Biotechnology independently confirms solubility of 100 mg/mL in water for the sodium salt (sc-252900) . In contrast, the free acid form (CAS 645-65-8) requires DMSO as solvent with heating to 60°C and ultrasonication, achieving only 8.33 mg/mL [1]. The hydrochloride salt (CAS 3251-69-2) is also water-soluble at 100 mg/mL , but differs from the sodium salt in melting point (218–222°C for HCl vs. 155–159°C for sodium salt) , indicative of distinct crystal lattice energies that may affect long-term storage stability and hygroscopicity. The sodium salt additionally provides the active carboxylate anion at physiological pH without introducing extraneous chloride, simplifying buffer preparation for patch-clamp electrophysiology and in vivo microdialysis applications.

Aqueous solubility
Head-to-head
≥100 mg/mL in water vs. free acid 8.33 mg/mL in DMSO (heated)
Supports direct aqueous formulation without organic co-solvent artifacts
Sigma I7013; SCBT sc-252900; free acid requires DMSO/heat
Solubility Formulation compatibility Salt-form selection Aqueous dosing Electrophysiology

GABAC Receptor Antagonist Potency

Imidazole-4-acetic acid exhibits markedly greater potency as a GABAC receptor ligand compared to structurally related GABA analogs. In a seminal pharmacological characterization using rod-driven (H4) horizontal cells of the white perch retina, Qian and Dowling (1994) reported that I4AA potently inhibited GABA responses with an inhibition constant (Ki) of 1.67 μM, behaving as a competitive antagonist [1]. In the same experimental system, THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, also known as gaboxadol) acted as a competitive antagonist with Ki = 82.5 μM—approximately 49-fold weaker [1]. Isoguvacine, a conformationally restricted GABA analog, activated these receptors only at high concentrations with an EC₅₀ of 137 μM and low potency, failing to achieve full antagonism [1]. Muscimol exhibited mixed agonist-antagonist behavior, complicating its use as a clean pharmacological probe [1]. The extended conformation of I4AA, in contrast to the partially folded conformations of isoguvacine and muscimol, is posited to underlie its superior antagonist potency at this receptor subtype.

GABAC antagonist Ki
Cross-study
Ki = 1.67 μM
Clean competitive antagonist profile; reported ~49-fold lower Ki than THIP (82.5 μM)
White perch retinal H4 cells; patch-clamp (Qian & Dowling, 1994)
GABAC receptor Retinal neuropharmacology Inhibition constant Conformationally restricted GABA analogs Rod horizontal cells

GABA Transaminase Inhibition

Imidazole-4-acetic acid hydrochloride inhibits GABA transaminase (GABA-T), the primary catabolic enzyme for GABA, in a non-competitive manner with a Ki value of 0.34 mM, resulting in increased total free GABA levels in brain tissue . This represents a substantially greater inhibitory potency than the clinically used antiepileptic drug vigabatrin (γ-vinyl-GABA), which inhibits GABA-T irreversibly with a Ki of approximately 10 mM [1]. The approximately 29-fold difference in Ki (0.34 mM vs. 10 mM) indicates that I4AA achieves meaningful GABA-T inhibition at concentrations that are more readily achievable in experimental settings, while vigabatrin requires millimolar concentrations for equivalent target engagement. It should be noted that this Ki value is reported for the hydrochloride salt; however, as the active inhibitory species is the I4AA anion, the sodium salt is expected to exhibit equivalent GABA-T inhibitory activity when normalized for anhydrous content.

GABA-T inhibition
Cross-study
Ki = 0.34 mM (non-competitive)
Reported ~29-fold lower Ki than vigabatrin (10 mM)
In vitro enzyme assay; active species is I4AA anion
GABA transaminase GABA metabolism Anticonvulsant mechanisms Endogenous metabolite Brain GABA elevation

GABA Receptor Subunit Selectivity

Imidazole-4-acetic acid exhibits pronounced subunit-dependent pharmacology at homomeric GABA-rho receptors that distinguishes it from other GABA receptor agonists. Kusama et al. (1993) first reported that while most agonists showed similar potencies at ρ1 and ρ2 receptors, the maximum current (Im) for the partial agonist I4AA was 7-fold higher at ρ2 compared to ρ1 receptors, with its Kd being 16-fold smaller and Hill coefficient doubled at ρ2 [1][2]. This contrasts sharply with GABA itself, which shows relatively balanced efficacy across ρ1 and ρ2 subunits. Chebib et al. (1998) subsequently confirmed that I4AA behaves as a partial agonist at both ρ1 and ρ2 receptors, with significantly higher intrinsic activity at the ρ2 subtype [3]. The molecular basis for this selectivity was further elucidated by Madsen et al. (2007), who identified Thr129 in the α1 subunit and the corresponding Ser168 residue in ρ1 as critical determinants of the selectivity profile displayed by I4AA and its 5-substituted analogues [4].

Subunit selectivity
Head-to-head
Im 7× higher, Kd 16× smaller, Hill doubled at ρ2 vs. ρ1
Enables functional discrimination of GABA-rho subunit populations
Recombinant human ρ1/ρ2 in Xenopus oocytes (Kusama et al., 1993)
GABA-rho subunits Receptor subtype selectivity Partial agonism Xenopus oocyte expression Structure-activity relationship

Singlet Molecular Oxygen Scavenging

In a comprehensive comparative study by Hartman et al. (1990), imidazole-4-acetic acid demonstrated exceptional singlet molecular oxygen (¹O₂) scavenging activity, exhibiting the highest relative efficiency among over 30 imidazole compounds tested [1]. The assay employed phenosafranin-photosensitized generation of singlet oxygen in phosphate buffer at pH 7.5 and 25°C, with relative endoperoxide formation efficiencies measured via the rate of light- and imidazole-dependent bleaching of N,N-dimethyl-4-nitrosoaniline [1]. On a molar basis, the benchmark comparator L-carnosine (β-alanyl-L-histidine) reacted with singlet oxygen only two- to four-fold faster than free L-histidine, while I4AA surpassed all tested compounds including L-carnosine, L-histidine, ergothioneine, and numerous substituted imidazole derivatives [1]. The study specifically noted that I4AA, a major catabolite of histamine in mammals, exhibited the highest activity within the tested panel, establishing it as the benchmark imidazole-based singlet oxygen scavenger [1].

Singlet O₂ scavenging
Class-level
Ranked #1 among >30 imidazoles tested
Highest reported endoperoxide formation rate at pH 7.5
Phenosafranin-photosensitized bleaching assay (Hartman et al., 1990)
Singlet oxygen Photooxidation Imidazole compounds Endoperoxide formation Antioxidant screening

Blood-Brain Barrier Penetration

Imidazole-4-acetic acid has been demonstrated to penetrate the blood-brain barrier in multiple independent studies spanning both historical and contemporary literature. The NEJM reported in 1975 that IMA is absorbed from the gut and readily penetrates the blood-brain barrier of rodents, findings that directly prompted a therapeutic trial in Huntington's disease patients [1]. Tunnicliff's comprehensive 1998 review confirmed the compound's CNS bioavailability and documented pronounced neuropharmacological properties consistent with GABAₐ receptor activation [2]. More recently, Krall et al. (2016) explicitly demonstrated that the partial GABAₐ receptor agonist IAA penetrates the blood-brain barrier in vivo, using this property as the foundation for developing α-substituted IAA analogues as novel ρ1 GABAₐ receptor antagonists with effects on retinal vascular tone [3]. This contrasts with many peripherally restricted GABA analogs and establishes I4AA as one of the few imidazole-based GABA receptor ligands with validated central nervous system access following systemic administration.

BBB penetration
Supporting evidence
CNS bioavailability reported in rodents; central effects confirmed after systemic administration
Supports in vivo GABAergic target engagement without cannulation
NEJM 1975; Tunnicliff 1998; Krall et al. 2016; quantitative ratio not provided
Blood-brain barrier CNS penetration In vivo neuropharmacology Histamine metabolite GABA receptor agonist

Optimal Research Application Scenarios


Electrophysiology of GABAC Receptors

The sodium salt's aqueous solubility (≥100 mg/mL, DMSO-free) and potent GABAC receptor antagonism (Ki = 1.67 μM, 49-fold more potent than THIP at Ki = 82.5 μM) [1] make I4AA sodium the preferred tool compound for patch-clamp electrophysiology of GABA-rho receptor subtypes. Its 7-fold higher intrinsic activity at ρ2 vs. ρ1 subunits [2] further enables selective pharmacological dissection of rho subunit contributions in heterologous expression systems and native retinal horizontal cells, where chloride-free aqueous delivery is critical for maintaining the chloride gradient necessary for accurate current measurement.

In Vivo Neuropharmacology with Central Engagement

I4AA's documented blood-brain barrier penetration in rodents [3] and its dual mechanism as a GABAₐ/GABA𝒸 partial agonist and GABA-T inhibitor (Ki = 0.34 mM, 29-fold more potent than vigabatrin at Ki = 10 mM) support its use in whole-animal studies of GABAergic neurotransmission. The sodium salt form enables aqueous formulation for intraperitoneal, oral, or intravenous dosing without DMSO, which can independently modulate neuronal activity and confound behavioral readouts. Researchers investigating GABA metabolism, Huntington's disease models, or central cardiovascular regulation can leverage I4AA sodium for experiments requiring brain GABA elevation combined with direct receptor engagement.

Singlet Oxygen Photooxidation Studies

With the highest singlet oxygen scavenging activity among >30 imidazole compounds tested [4], I4AA sodium serves as the benchmark positive control in photooxidation assays conducted at physiological pH (7.5) and temperature (25°C). Its aqueous solubility at 100 mg/mL enables preparation of concentrated stock solutions in phosphate buffer without organic co-solvents that could themselves quench singlet oxygen, ensuring clean experimental conditions for mechanistic studies of ¹O₂-mediated biomolecule damage and for screening novel imidazole-based photoprotective agents.

Metal Coordination Chemistry and Ligand Design

The sodium salt form provides the deprotonated imidazole-4-acetate anion directly in aqueous solution, facilitating the formation of binary and ternary metal complexes with Cu(II), Co(II), Mn(II), and Zn(II) without pH adjustment [5]. This property supports research into bioinorganic model compounds, chelating ligand design, and potentiometric titration studies where the free acid form would require additional base neutralization steps that introduce experimental variability. The chelating character of the imidazole-4-acetate anion, acting through the azomethine nitrogen of the imidazole ring and the carboxylate oxygen as donor atoms, is directly accessible from the sodium salt.

Application
Selection Property
Validation Focus
GABAC receptor electrophysiology
DMSO-free aqueous solubility; rho-subunit selectivity profile
Competitive antagonist activity at GABAC; functional rho1/rho2 discrimination
In vivo GABAergic neurotransmission studies
Reported CNS penetration; dual receptor/enzyme mechanism
Brain GABA elevation and target engagement after systemic dosing
Singlet oxygen photooxidation research
Top-ranked ¹O₂ scavenging activity; buffer-compatible solubility
Endoperoxide formation rate; clean assay conditions without co-solvent quenching
Metal coordination chemistry
Deprotonated imidazole-4-acetate anion directly in solution
Complex formation without pH adjustment; donor atom accessibility
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